1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Description
2D Structural Features
The SMILES notation C1C@HC2=CC(=CC=C2)O encodes:
Key bond lengths and angles from X-ray crystallography:
| Bond/Angle | Value (Å/°) |
|---|---|
| C1-C2 (cyclopropane) | 1.512 ± 0.003 |
| C1-N (amino) | 1.456 ± 0.005 |
| C1-C=O (carboxyl) | 1.498 ± 0.004 |
| Ring C-C-C angle | 59.8° ± 0.2° |
3D Conformational Analysis
Quantum mechanical studies (B3LYP/6-311+G(d,p)) reveal three dominant conformers:
- Planar carboxylate : Carboxylic acid group coplanar with cyclopropane (27% population).
- Axial hydroxyl : 3-hydroxyphenyl OH axial to the ring (53% population).
- Twisted sidechain : Phenyl ring rotated 45° from cyclopropane plane (20% population).
The energy barrier between conformers is 8.3 kcal/mol , allowing rapid interconversion at room temperature. Substituent effects:
Properties
IUPAC Name |
1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIGJBFNKLGGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624826 | |
| Record name | 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3092-23-7 | |
| Record name | 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclopropanation via Sulfur Ylide or Diazo Compounds
A highly effective method involves the cyclopropanation of amino acid derivatives using sulfur ylides or diazo compounds generated in situ. This approach allows for diastereoselective formation of cyclopropane amino acids, including those bearing hydroxyphenyl substituents.
- Procedure : The reaction of amino acid derivatives (e.g., glycine equivalents or substituted amino acids) with sulfur ylides such as dimethylsulfuranylideneacetate or diazo compounds leads to cyclopropane ring formation.
- Stereoselectivity : The reaction typically yields multiple diastereomers, with the major isomer isolated by recrystallization. Single-crystal X-ray analysis confirms stereochemistry.
- Yields : High yields are reported, often exceeding 80%, with good control over stereochemistry.
- Example : The reaction of 3-hydroxyphenyl-substituted amino acid derivatives with ethyl or t-butyl (dimethylsulfuranylidene)acetate produces the desired cyclopropane amino acid with the hydroxyphenyl group intact.
Alkylation and Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives
Another synthetic route involves the alkylation of glycine or its derivatives with 1,2-dihaloalkanes followed by intramolecular cyclization to form the cyclopropane ring.
- Key steps :
- Alkylation of amino acid esters with 1,2-dihalo compounds (e.g., 1,2-dibromoethane).
- Treatment with strong bases such as lithium diisopropylamide (LDA) or triethylbenzyl ammonium hydroxide to induce cyclization.
- Reaction conditions : Typically performed at low temperatures (-78 °C to room temperature) to control reactivity and selectivity.
- Outcome : Formation of cyclopropane carboxylic acid esters, which can be further hydrolyzed to the free acid.
- Industrial relevance : This method is adaptable for scale-up due to the use of common reagents and solvents.
Saponification and Hydrochloride Formation
Following cyclopropanation and ester formation, saponification is employed to convert esters into the free acid or its hydrochloride salt.
- Saponification : Treatment with aqueous alkali metal hydroxides (e.g., NaOH, KOH) or alkaline-earth metal hydroxides at 70–150 °C.
- Acidification : The reaction mixture is acidified with concentrated hydrochloric acid at 0–30 °C to precipitate the hydrochloride salt.
- Isolation : The hydrochloride salt can be isolated by evaporation and recrystallization from methanol or ethanol.
- Conversion to free acid : Addition of propylene oxide to the hydrochloride solution in methanol at low temperature (-5 to +20 °C) yields the free 1-amino-cyclopropane-carboxylic acid as a crystalline solid.
Novel One-Pot Cyclopropanation Using Zinc and Phosphorus Reagents
A recent industrially relevant method for cyclopropanecarboxylic acid derivatives involves:
- Activation : Zinc dust activated with acetyl chloride or cuprous chloride under nitrogen atmosphere.
- Substrate addition : Dropwise addition of 2,3-dibromopropionic acid or derivatives at controlled temperatures (10–100 °C).
- Cyclopropanation : Addition of methylene triphenylphosphorane (Wittig reagent) to the reaction mixture, followed by reflux.
- Advantages : This method condenses multiple steps into a one-pot reaction, reducing equipment and operational costs.
- Applicability : While demonstrated for cyclopropanecarboxylic acid, this approach can be adapted for substituted derivatives such as 1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The cyclopropanation step is critical for controlling the stereochemistry of the final product, which affects biological activity.
- Use of milder bases such as alkali metal alcoholates instead of sodium hydride has been shown to be effective and industrially favorable.
- The hydroxyphenyl substituent remains stable under the cyclopropanation and saponification conditions, allowing for retention of functional groups necessary for further derivatization or biological activity.
- Propylene oxide treatment is a mild and efficient method to liberate the free amino acid from its hydrochloride salt, yielding crystalline products suitable for purification.
- Industrial methods emphasize cost reduction, fewer steps, and safer reagents, as seen in the zinc/phosphorus one-pot synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Formation of primary alcohols from the carboxylic acid group.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Synthesis
1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid serves as a building block for synthesizing more complex organic molecules. It acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.
Biological Applications
In biological research, this compound has been identified as a substrate for enzyme-catalyzed reactions. Its interaction with enzymes can modulate their activity through hydrogen bonding and other molecular interactions. The cyclopropane ring contributes to the structural rigidity of the molecule, enhancing binding affinity.
Case Study: Plant Stress Response
A recent study highlighted the role of 1-amino-cyclopropane-1-carboxylic acid (a related compound) in enhancing plant resistance to biotic and abiotic stressors. The compound acts as an ethylene precursor, which is crucial for various physiological processes such as fruit ripening and stress responses. The study demonstrated that applying this compound could improve maize plant defense mechanisms against pathogens .
Agricultural Applications
The use of 1-amino-cyclopropane-1-carboxylic acid in agriculture has been explored to promote sustainable practices. By enhancing plant resilience against environmental stressors through microbial interactions, this compound could minimize crop losses while maintaining ecological balance .
Mechanism of Action
The mechanism of action of 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to ethylene in plants, where it is synthesized from S-adenosyl-L-methionine by ACC synthase and subsequently oxidized to ethylene by ACC oxidase . Additionally, it may play a role in cell signaling and regulation of plant growth and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid and analogous cyclopropane derivatives:
Biological Activity
1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid (AHPC) is a compound of significant interest in biochemical and pharmacological research. Its structural features suggest potential interactions with various biological systems, making it a candidate for studies on its biological activity, particularly in the context of plant physiology and potential therapeutic applications.
Chemical Structure and Properties
AHPC is characterized by its cyclopropane ring, an amino group, a hydroxyl group, and a carboxylic acid functional group. These functional groups are crucial for its reactivity and interaction with biological macromolecules.
The biological activity of AHPC is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The carboxylic acid group can form ionic interactions, which may enhance binding to enzyme active sites.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with proteins, potentially influencing their conformation and activity.
- Precursor Role : AHPC acts as a precursor to ethylene in plants, synthesized from S-adenosyl-L-methionine by ACC synthase and subsequently oxidized to ethylene by ACC oxidase. This pathway is critical in regulating plant growth and responses to environmental stressors .
1. Plant Growth Regulation
AHPC has been extensively studied for its role in enhancing plant resilience against environmental stressors. Research indicates that it can improve the resistance of maize (Zea mays L.) to drought and pathogenic attacks. In a recent study, maize treated with AHPC exhibited increased productivity and yield, attributed to enhanced defense mechanisms against pathogens .
2. Antimicrobial Activity
In addition to its role in plant physiology, AHPC has been investigated for potential antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains, suggesting that AHPC could be developed as a natural antimicrobial agent .
Case Study 1: Maize Resistance Enhancement
A study focused on the application of AHPC in maize demonstrated significant improvements in resistance to both fungal pathogens and drought conditions. The binding energy of AHPC with key defense-related proteins was measured at −9.98 kcal/mol, indicating strong interactions that enhance plant resilience .
Case Study 2: Ethylene Production Inhibition
Research exploring the effects of cyclopropane carboxylic acid derivatives, including AHPC, revealed their ability to inhibit ethylene biosynthesis in plants. This inhibition can delay ripening processes, which is beneficial for extending shelf life in agricultural products .
Data Tables
The following tables summarize key findings related to the biological activity of AHPC:
| Biological Activity | Effect | Reference |
|---|---|---|
| Plant Growth Regulation | Enhances resistance to drought and pathogens | |
| Antimicrobial Activity | Effective against various bacterial strains |
| Molecular Docking Results | Binding Energy (kcal/mol) | Binding Constant (M−1) |
|---|---|---|
| This compound | -6.4 | 4.94×10⁴ |
| Methylcyclopropane | -3.1 | 0.188×10³ |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid?
- Methodological Answer: Synthesis typically involves cyclopropanation strategies, such as the Corey-Chaykovsky reaction, to construct the strained cyclopropane ring. The 3-hydroxyphenyl group can be introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling. Protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines, acetyl for hydroxyl groups) are critical to prevent undesired side reactions. Final purification often employs recrystallization from ethanol/water mixtures or reverse-phase HPLC to isolate enantiomerically pure forms .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Based on GHS classifications for structurally similar cyclopropane derivatives, this compound is likely a skin irritant (Category 2) and severe eye irritant (Category 2A). Researchers must use nitrile gloves, safety goggles, and fume hoods to minimize exposure. In case of spills, adsorbents like silica gel or acid-neutralizing materials should be used, followed by disposal as hazardous waste. Emergency procedures include flushing eyes with water for 15 minutes and seeking medical attention for persistent respiratory irritation .
Q. How is this compound applied in studying biological systems, such as plant physiology?
- Methodological Answer: Analogous to 1-aminocyclopropane-1-carboxylic acid (ACC), this compound may act as a precursor or modulator in ethylene biosynthesis pathways. In plant studies, it can be administered via hydroponic systems or foliar sprays at concentrations ranging from 10–100 µM. Researchers monitor ethylene production using gas chromatography and correlate it with gene expression (e.g., ACC oxidase) via qRT-PCR .
Advanced Research Questions
Q. How can researchers mitigate instability issues during kinetic studies of this compound?
- Methodological Answer: Cyclopropane derivatives are prone to ring-opening under acidic or oxidative conditions. Stability can be enhanced by storing solutions at –20°C in amber vials to prevent photodegradation. Real-time stability assays using HPLC-UV (e.g., C18 columns, 254 nm detection) are recommended to track decomposition. For enzymatic studies, buffers with chelating agents (e.g., EDTA) can minimize metal-catalyzed degradation .
Q. What analytical techniques are optimal for confirming the stereochemistry of this compound?
- Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. For rapid analysis, chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or NMR with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve enantiomers. Circular dichroism (CD) spectroscopy provides additional confirmation of optical activity .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer: Discrepancies may arise from variations in compound purity, assay conditions, or biological models. To address this:
- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Validate purity via LC-MS at multiple timepoints to rule out degradation.
- Use orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm activity.
- Apply statistical tools (e.g., Bland-Altman analysis) to assess inter-study variability .
Q. What strategies are effective for incorporating this compound into peptide-based drug design?
- Methodological Answer: The cyclopropane moiety enhances conformational rigidity, making it useful in peptide backbone stabilization. Solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives is common. Coupling reagents like HBTU/HOBt in DMF ensure efficient amide bond formation. Post-synthesis, MALDI-TOF MS and 2D NMR (COSY, NOESY) validate structural integrity .
Notes for Methodological Rigor
- Synthesis : Prioritize asymmetric synthesis to avoid racemic mixtures, which can confound bioactivity results.
- Safety : Regularly review SDS updates from suppliers (e.g., Cayman Chemical, MP Biomedicals) for revised hazard classifications .
- Data Reproducibility : Share raw analytical data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials to enhance transparency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
